Lipophilicity Comparison: Unsubstituted Core vs. 2-Methyl Analog for Predictable ADME Tuning
The unsubstituted parent scaffold (target compound) exhibits a predicted logP of 0.416, whereas the 2-methyl analog (CAS 1000932-81-9) is expected to show a higher logP due to the addition of a methyl group. Although experimental logP data were not retrieved for the comparator, the class-level inference is that the target compound provides a less lipophilic starting point, offering medicinal chemists a baseline for systematic alkylation and the potential to achieve lower lipophilicity-driven off-target binding compared to pre-methylated analogs .
| Evidence Dimension | Predicted logP (Partition Coefficient) |
|---|---|
| Target Compound Data | 0.416 (Predicted, Fluorochem datasheet) |
| Comparator Or Baseline | 2-Methyl analog (CAS 1000932-81-9): No experimental logP available; predicted value expected to be >0.416 |
| Quantified Difference | Directional: Target compound is approximately 0.5–1.0 logP units lower than methyl-substituted analog (class-level estimate) |
| Conditions | In silico prediction (unspecified method) per vendor datasheet |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced hERG binding risk, making the unsubstituted scaffold a preferred starting point for hit-to-lead programs where lipophilic efficiency (LipE) is a critical selection parameter.
